molecular formula C7H16Cl2N2 B6354230 cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1212256-76-2

cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No.: B6354230
CAS No.: 1212256-76-2
M. Wt: 199.12 g/mol
InChI Key: YSBXHQOEZADSAF-AUCRBCQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound features a rigid, cis-fused bicyclic structure that serves as a versatile and privileged scaffold in medicinal chemistry. This scaffold has been successfully employed as an effective replacement for a piperazine ring in drug discovery, contributing to improved pharmacological properties in small molecules targeting central nervous system (CNS) disorders . Researchers value this scaffold for its application in designing negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGlu1), which are potential therapeutic targets for conditions such as addiction, anxiety, epilepsy, and pain . Furthermore, the broader pyrrolo[3,4-c]pyridine chemotype demonstrates a wide spectrum of biological activity in scientific literature, including potential as analgesic and sedative agents, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities . While the specific applications for this dihydrochloride salt form are still being explored, its primary value lies as a key building block in organic synthesis for the construction of more complex, biologically active molecules . The market for related pyrrolopyridine intermediates is experiencing growth, driven by the expanding pharmaceutical sector, particularly in Asia, North America, and Europe . This product is intended for chemical synthesis and research purposes exclusively. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBXHQOEZADSAF-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Overview

  • Esterification : 2,3-Pyridinedicarboxylic acid is treated with methanol and thionyl chloride to form dimethyl 2,3-pyridinedicarboxylate (81% yield).

  • Reduction : NaBH4/CaCl2 reduces the diester to 2,3-dihydroxymethylpyridine (80% yield over two steps).

  • Halogenation : Thionyl chloride converts diols to 2,3-dichloromethylpyridine.

  • Cyclization : Benzylamine reacts with dichloromethylpyridine in acetonitrile with potassium carbonate and KI, yielding 6-benzyl-pyrrolo[3,4-b]pyridine.

  • Hydrogenation : Palladium-catalyzed hydrogenation removes the benzyl group and saturates the ring, producing cis-octahydro-pyrrolo[3,4-b]pyridine (42% overall yield).

Table 1: Key Reaction Parameters from CN101514201A

StepReagents/ConditionsYield (%)
EsterificationMeOH, SOCl2, reflux81
ReductionNaBH4, CaCl2, ethanol, 0–25°C80
HalogenationSOCl2, 25°C80
CyclizationBenzylamine, K2CO3, KI, acetonitrile, 25°C76
HydrogenationPd/C, H2 (5 MPa), ethanol, 145°C42

Detailed Analysis of the Patent Method

Esterification and Reduction Optimization

The esterification step uses thionyl chloride as a dual catalyst and dehydrating agent, enabling rapid conversion to the diester. Notably, replacing traditional HCl gas with SOCl2 simplified purification by minimizing side products. Subsequent reduction with NaBH4/CaCl2 in ethanol provided superior selectivity for dihydroxymethylpyridine compared to LiAlH4, which often over-reduces the pyridine ring.

Halogenation and Cyclization Efficiency

Thionyl chloride-mediated halogenation achieved near-quantitative conversion of diols to dichlorides without requiring excess reagent. Cyclization with benzylamine leveraged KI as a phase-transfer catalyst, enhancing nucleophilic displacement rates and reducing reaction times from 16 hours (historical methods) to 5 hours.

Catalytic Hydrogenation and Chiral Resolution

High-pressure hydrogenation (5 MPa H2) over Pd/C at 145°C ensured complete ring saturation while preserving stereochemistry. The patent also describes chiral resolution using tartaric acid derivatives, though this step was omitted in the final dihydrochloride synthesis.

Critical Evaluation of Methodologies

Table 2: Comparative Analysis of Synthetic Routes

ParameterU.S. Patent 5,770,597CN101514201A
ReductantLiAlH4NaBH4/CaCl2
Cyclization CatalystSodium hydrideKI/K2CO3
Reaction SafetyHigh risk (pyrophoric)Moderate risk
Overall Yield35%42%
ScalabilityLimitedHigh

The CN101514201A method excels in:

  • Safety : NaBH4 is non-pyrophoric and operable in protic solvents.

  • Cost : KI and K2CO3 are cheaper than sodium hydride.

  • Scalability : Milder conditions facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens, alkyl groups

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Antiviral Activity

One of the most significant applications of cis-octahydro-pyrrolo[3,4-c]pyridine dihydrochloride is its role as an antiviral agent. Research indicates that derivatives of this compound can inhibit the replication of viruses, particularly HIV. The mechanism involves targeting the CCR5 receptor, which is crucial for HIV entry into host cells. This receptor antagonism has been shown to reduce viral load in patients undergoing highly active antiretroviral therapy (HAART) .

Immunomodulation

The compound also exhibits potential in modulating immune responses. Studies suggest that it may serve as a treatment for various immune-related conditions by influencing the CCR5 pathway. This application is particularly relevant for diseases such as rheumatoid arthritis and multiple sclerosis, where immune modulation is beneficial .

Pharmaceutical Intermediate

This compound is used as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structural properties make it a valuable building block in drug development, especially for creating new antiviral and immunomodulatory agents .

Case Study 1: HIV Treatment

A clinical study involving patients with chronic HIV infection demonstrated that compounds derived from cis-octahydro-pyrrolo[3,4-c]pyridine significantly reduced viral loads when used alongside traditional HAART regimens. The study highlighted improvements in patient adherence due to fewer side effects compared to conventional therapies .

Case Study 2: Rheumatoid Arthritis

In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in decreased inflammation and improved joint function. The compound's ability to modulate CCR5 signaling pathways was identified as a key factor in its therapeutic efficacy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiviral ActivityInhibits HIV replication via CCR5 receptor antagonismReduces viral load in HAART patients
ImmunomodulationModulates immune responses for conditions like rheumatoid arthritisDecreases inflammation and improves joint function in preclinical models
Pharmaceutical SynthesisServes as an intermediate for developing new drugsValuable building block for antiviral and immunomodulatory agents

Mechanism of Action

The mechanism of action of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The pyrrolo[3,4-c]pyridine core is shared among several derivatives, but substituents and functional groups critically influence their properties and applications. Below is a comparative overview:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride C₆H₁₄Cl₂N₂ 185.09 Dihydrochloride salt, bicyclic Pharmaceutical synthesis intermediate
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride C₇H₁₆Cl₂N₂ 199.12 2-Benzyl group Potential CNS-targeting activity (inference from structural analogs)
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) C₆H₅NO₄ 167.12* Hydroxy and trione groups Fluorescent properties, photostability, light amplification
Pyrano[3,4-c]pyridine-triazole hybrids Varies Varies Triazole linkage, methyl groups Anticonvulsant activity (PTZ and MES models)

Physicochemical and Functional Comparisons

Solubility and Stability
  • This compound: The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays or drug formulation. Limited data on photostability or thermal properties are available .
  • HPPT: Exhibits high photostability and a large Stokes shift (~100 nm), attributed to its hydroxy and trione substituents. No solvate relaxation observed in protic solvents like methanol, suggesting stable excited-state behavior .
  • Triazole hybrids : Methyl and triazole groups likely improve lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant applications .

Fluorescent Derivatives (HPPT)

HPPT’s unique electronic structure enables efficient light amplification in its fluorescence range (~450–600 nm). Quantum-chemical calculations align with experimental spectra, validating its design for optoelectronic applications .

Anticonvulsant Hybrids

Pyrano[3,4-c]pyridine-triazole hybrids showed ED₅₀ values < 50 mg/kg in seizure models, outperforming reference drugs like valproate. Their activity correlates with triazole-mediated hydrogen bonding and hydrophobic interactions in target proteins .

Unexplored Potential of 2-Benzyl Derivative

While the 2-benzyloctahydro-pyrrolo[3,4-c]pyridine dihydrochloride (CAS: 2665661-03-8) lacks explicit pharmacological data, its structural resemblance to neuroactive amines (e.g., benzodiazepines) warrants further investigation into sedative or anxiolytic properties .

Biological Activity

Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride, a bicyclic compound, has garnered attention for its diverse biological activities. This compound is structurally related to pyrrolo[3,4-c]pyridine derivatives, which are known for their pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that combines elements of both pyrrolidine and pyridine. This unique configuration is believed to influence its interaction with biological targets.

  • Molecular Formula : C₈H₁₄Cl₂N
  • Molecular Weight : Approximately 195.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype. This binding modulates neurotransmitter release and neuronal excitability, which can have implications for various neurological conditions and potential therapeutic uses in neuropharmacology.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, certain compounds have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.15 µM .

Compound TypeMIC (µM)Activity
Esters<0.15Good
Carboxylic Acids3.13Moderate
Nitriles>160None

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. A notable study reported that a derivative exhibited an effective concentration (EC50) of 1.65 µM against HIV-1 replication, highlighting its potential as an antiviral agent as well .

Cell LineEC50 (µM)Toxicity Level
Ovarian CancerModerateLimited
Breast CancerModerateLimited
Healthy Cardiac CellsLowMinimal

3. Neurological Applications

The compound's ability to modulate nAChRs suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that pyrrolo[3,4-c]pyridine derivatives can enhance cognitive function by improving cholinergic signaling in the brain .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotection : A study demonstrated that a derivative improved cognitive performance in animal models by enhancing synaptic plasticity through nAChR modulation.
  • Antimicrobial Efficacy : Another study assessed the compound's effectiveness against resistant strains of bacteria, showing promising results that warrant further investigation.

Q & A

Q. What are the established synthetic routes for cis-octahydro-pyrrolo[3,4-c]pyridine dihydrochloride, and how does stereoselectivity influence yield?

The compound is synthesized via stereoselective methods due to its bicyclic structure with chiral centers. A key approach involves enzymatic hydrolysis using Candida antarctica lipase B to achieve optical resolution, yielding high enantiomeric excess (>98% ee) . Alternative routes include reductive amination of pyrrolidine intermediates under hydrogenation conditions, with HCl used for salt formation. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize diastereomer formation .

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural confirmation relies on:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify bicyclic geometry and cis-configuration (e.g., coupling constants for axial/equatorial protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 185.09 for C6_6H14_{14}Cl2_2N2_2) .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in the solid state .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-UV/ELSD : Reverse-phase chromatography (C18 column, 0.1% TFA in H2_2O/MeCN gradient) detects impurities <0.1% .
  • Karl Fischer Titration : Quantifies hygroscopicity (critical for dihydrochloride salts) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans) impact biological activity in histamine receptor binding?

The cis-isomer exhibits higher affinity for histamine H3_3 receptors (IC50_{50} = 12 nM) compared to the trans-counterpart (IC50_{50} = 180 nM), as shown in radioligand displacement assays. Molecular docking reveals enhanced interactions with transmembrane helices 3 and 5 due to optimal nitrogen positioning in the cis-form . Contradictory data from in vivo models (e.g., conflicting CNS penetration rates) necessitate pharmacokinetic profiling to resolve discrepancies .

Q. What strategies mitigate instability during long-term storage of this compound?

The compound is hygroscopic and prone to hydrolysis under humid conditions. Recommended practices:

  • Storage at -20°C in desiccated, amber vials with nitrogen purging .
  • Lyophilization to stabilize bulk batches, with residual solvent monitoring (e.g., <0.5% EtOH via GC) .
  • Periodic stability testing using accelerated degradation studies (40°C/75% RH for 6 months) .

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • Molecular Dynamics Simulations : Predict logP (optimal range: 1.5–2.5) and polar surface area (<90 Å2^2) for BBB permeability .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with in vitro permeability (e.g., PAMPA-BBB assay) .
  • Docking Studies : Identify residues in P-glycoprotein (P-gp) binding pockets to reduce efflux .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Key issues include:

  • Catalyst Cost : Enzymatic methods using immobilized lipase B reduce catalyst waste but require optimization for reuse cycles .
  • Byproduct Formation : Over-reduction of pyrrolidine intermediates generates tetrahydro derivatives; mitigated by controlled H2_2 pressure (5–10 bar) .
  • Crystallization Control : Seeding protocols ensure consistent salt formation (e.g., HCl gas vs. aqueous HCl addition) .

Q. How does the compound interact with off-target receptors (e.g., serotonin 5-HT2A_{2A}), and what methods validate selectivity?

  • Broad-Panel Binding Assays : Screen against 100+ GPCRs at 10 µM to identify off-target binding (e.g., 5-HT2A_{2A} inhibition <30% at 1 µM) .
  • Functional Assays : Calcium flux or cAMP accumulation assays quantify agonism/antagonism (e.g., EC50_{50} > 10 µM for non-target receptors) .
  • CRISPR-KO Models : Validate receptor-specific effects in H3_3R-knockout cell lines .

Methodological Resources

  • Stereochemical Analysis : Enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/IPA/DEA = 80/20/0.1) .
  • Stability Protocols : ICH Q1A(R2) guidelines for forced degradation studies .
  • Computational Tools : Schrödinger Suite for docking; Gaussian 16 for DFT-optimized geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.